molecular formula C18H19N3O2 B246998 N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea

N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea

Katalognummer B246998
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: DQBSRHKJPZCSRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea, also known as Sunitinib, is a small molecule inhibitor that has been used in cancer treatment. It was first approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The molecule has been found to inhibit multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT).

Wissenschaftliche Forschungsanwendungen

N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea has been extensively studied in cancer research. It has been found to inhibit the growth and proliferation of various cancer cells, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic cancer. In addition, it has been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply. N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea has also been studied in other diseases, such as Alzheimer's disease and multiple sclerosis, due to its ability to inhibit receptor tyrosine kinases.

Wirkmechanismus

N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea inhibits multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT. By inhibiting these kinases, N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea prevents the activation of downstream signaling pathways that promote cell growth and proliferation. In addition, N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea has been found to inhibit angiogenesis by blocking the VEGFR signaling pathway.
Biochemical and Physiological Effects:
N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea has been shown to decrease tumor size and reduce the number of blood vessels in tumors.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea has several advantages for lab experiments. It has a high potency and specificity for its target kinases, which makes it a useful tool for studying receptor tyrosine kinase signaling pathways. In addition, it has been extensively studied in preclinical and clinical trials, which provides a wealth of data for researchers to draw from. However, N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea also has some limitations. It has been found to have off-target effects on other kinases, which can complicate data interpretation. In addition, it has a short half-life, which can make dosing and timing of experiments challenging.

Zukünftige Richtungen

There are several future directions for research on N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea. One area of interest is the development of combination therapies that include N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea. It has been found to synergize with other cancer drugs, such as paclitaxel and gemcitabine, which could improve treatment outcomes. Another area of interest is the development of new N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea analogs that have improved potency and selectivity for target kinases. Finally, there is interest in studying the role of N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea in other diseases, such as Alzheimer's disease and multiple sclerosis, to determine if it has potential therapeutic benefits beyond cancer treatment.
Conclusion:
N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea, or N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea, is a small molecule inhibitor that has been extensively studied in cancer research. It inhibits multiple receptor tyrosine kinases and has been found to have a variety of biochemical and physiological effects. While it has some limitations, it has several advantages for lab experiments and has potential for future research in combination therapies and the development of new analogs.

Synthesemethoden

The synthesis of N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea involves the reaction of 4-chlorobenzylamine with N-phenylurea in the presence of sodium hydride. The resulting product is then reacted with 2-oxo-1-pyrrolidineacetate to produce the final product, N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea. The overall yield of the synthesis is around 60%.

Eigenschaften

Produktname

N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea

Molekularformel

C18H19N3O2

Molekulargewicht

309.4 g/mol

IUPAC-Name

1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-3-phenylurea

InChI

InChI=1S/C18H19N3O2/c22-17-7-4-12-21(17)16-10-8-14(9-11-16)13-19-18(23)20-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12-13H2,(H2,19,20,23)

InChI-Schlüssel

DQBSRHKJPZCSRV-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)NC3=CC=CC=C3

Kanonische SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.